(2',4'-Dichloro-3-fluoro-biphenyl-2-yl)-methanol
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Overview
Description
(2’,4’-Dichloro-3-fluoro-biphenyl-2-yl)-methanol is a chemical compound characterized by the presence of two chlorine atoms, one fluorine atom, and a methanol group attached to a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2’,4’-Dichloro-3-fluoro-biphenyl-2-yl)-methanol typically involves the following steps:
Starting Materials: The synthesis begins with biphenyl derivatives that have appropriate substituents.
Halogenation: Introduction of chlorine and fluorine atoms at specific positions on the biphenyl ring.
Methanol Addition: The final step involves the addition of a methanol group to the biphenyl structure.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale halogenation and methanol addition reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2’,4’-Dichloro-3-fluoro-biphenyl-2-yl)-methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can modify the halogen substituents or the methanol group.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dehalogenated biphenyls or alcohols.
Substitution: Formation of biphenyl derivatives with new functional groups.
Scientific Research Applications
(2’,4’-Dichloro-3-fluoro-biphenyl-2-yl)-methanol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2’,4’-Dichloro-3-fluoro-biphenyl-2-yl)-methanol involves its interaction with specific molecular targets and pathways. The presence of halogen atoms and the methanol group can influence its binding affinity and reactivity with enzymes, receptors, or other biomolecules.
Comparison with Similar Compounds
Similar Compounds
- (2’,4’-Dichloro-3-fluoro-biphenyl-2-yl)-acetic acid
- (2’,4’-Dichloro-3-fluoro-biphenyl-2-yl)-acetonitrile
Properties
Molecular Formula |
C13H9Cl2FO |
---|---|
Molecular Weight |
271.11 g/mol |
IUPAC Name |
[2-(2,4-dichlorophenyl)-6-fluorophenyl]methanol |
InChI |
InChI=1S/C13H9Cl2FO/c14-8-4-5-10(12(15)6-8)9-2-1-3-13(16)11(9)7-17/h1-6,17H,7H2 |
InChI Key |
FMGRMEGOQVZMQX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CO)C2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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